

Comparative Safety Profile Analysis: CHNQD-01255 vs. Brefeldin A (BFA)

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Compound of Interest		
Compound Name:	CHNQD-01255	
Cat. No.:	B12399075	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the safety profiles of **CHNQD-01255** and Brefeldin A (BFA). The information presented is based on available preclinical data and is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.

Executive Summary

Brefeldin A (BFA), a fungal metabolite, is a well-characterized inhibitor of protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[1][2] Its mechanism of action involves the inhibition of ADP-ribosylation factor guanine nucleotide-exchange factors (Arf-GEFs).[3][4] While a valuable tool in cell biology research and a potential therapeutic agent, BFA's clinical development has been hampered by its poor solubility, significant toxicity, and short half-life.[3][4]

CHNQD-01255 is a prodrug of BFA designed to overcome these limitations.[3][4] Preclinical studies have demonstrated that **CHNQD-01255** exhibits an improved safety profile compared to BFA, with a significantly higher maximum tolerated dose (MTD).[3][4] As an orally active agent, **CHNQD-01255** is rapidly converted to BFA in vivo, where it exerts its anti-tumor effects. [3][4] This guide will delve into the available safety data for both compounds, provide an overview of the experimental methodologies used to assess their safety, and illustrate the key signaling pathways involved in their mechanism of action.



Quantitative Safety Data

The following table summarizes the key quantitative safety and efficacy parameters for **CHNQD-01255** and BFA based on available preclinical data.

Parameter	CHNQD-01255	Brefeldin A (BFA)	Reference
Maximum Tolerated Dose (MTD), p.o. (mice)	> 750 mg/kg	< 506 mg/kg	[3][4]
Maximum Tolerated Dose (MTD), i.p. (mice)	> 100 mg/kg	Not explicitly stated	[5]
LD50 (mice, intraperitoneal)	Not available	250 mg/kg	[1]
LD50 (rats, oral)	Not available	275 mg/kg	[1]
IC50 (HepG2 cells)	0.1 μΜ	Not explicitly stated for this cell line	[5]
IC50 (BEL-7402 cells)	0.07 μΜ	Not explicitly stated for this cell line	[5]
IC50 (HCT 116 cells)	Not applicable	0.2 μΜ	[6]

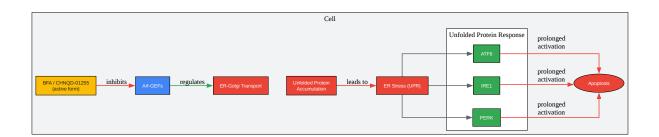
Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.

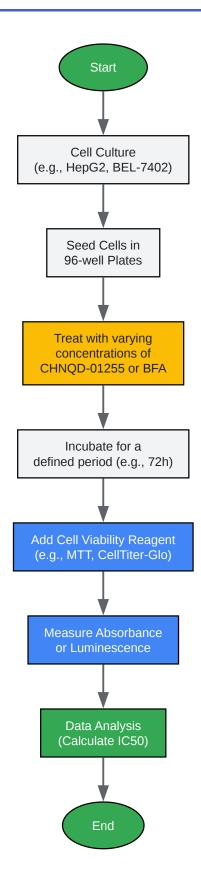
Signaling Pathway of BFA-Induced ER Stress and Apoptosis

BFA, and by extension its prodrug **CHNQD-01255**, primarily functions by inhibiting Arf-GEFs, which disrupts vesicle trafficking between the ER and Golgi. This leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) or ER stress. Prolonged ER stress activates apoptotic pathways.









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